molecular formula C15H18N2O B14120054 N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine CAS No. 54480-44-3

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine

Cat. No.: B14120054
CAS No.: 54480-44-3
M. Wt: 242.32 g/mol
InChI Key: APAOIGINBOMEPS-UHFFFAOYSA-N
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Description

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C15H17N2O It is a secondary amine that features a methoxyphenyl group attached to a dimethylbenzene diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH~4~) as a reducing agent . The reaction typically takes place in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

In industrial settings, the production of N4-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine may involve large-scale reduction processes using catalysts like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~). These methods are preferred due to their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.

    Substitution: Reagents such as halides and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its methoxyphenyl group and dimethylbenzene diamine structure provide distinct reactivity and functionality compared to other similar compounds.

Properties

CAS No.

54480-44-3

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-N-(4-methoxyphenyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C15H18N2O/c1-17(2)14-8-4-12(5-9-14)16-13-6-10-15(18-3)11-7-13/h4-11,16H,1-3H3

InChI Key

APAOIGINBOMEPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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